Methyl 3-(3,4-dichlorophenyl)acrylate
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Overview
Description
“Methyl 3-(3,4-dichlorophenyl)acrylate” is an organic compound with the molecular formula C10H8Cl2O2 . It is also known by other names such as “methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate” and "3-(3,4-Dichloro-phenyl)-acrylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,4-dichlorophenyl)acrylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 231.08 .Physical And Chemical Properties Analysis
“Methyl 3-(3,4-dichlorophenyl)acrylate” has a melting point of 115 °C and a predicted boiling point of 332.7±32.0 °C . The predicted density of the compound is 1.325±0.06 g/cm3 .Scientific Research Applications
Synthesis of (Meth)Acrylates
“Methyl 3-(3,4-dichlorophenyl)acrylate” can be used in the synthesis of (meth)acrylates . The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, has been described . The free radical polymerization reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer is conducted using 2,2′-azobisisobutyronitrile (AIBN) as an initiator .
Production of Functional Polymers
Functional (meth)acrylates, including “Methyl 3-(3,4-dichlorophenyl)acrylate”, are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . These functional polymers are widely used due to their chemically reactive functional groups .
Preparation of Reactive Polymers
“Methyl 3-(3,4-dichlorophenyl)acrylate” can be used in the preparation of reactive polymers . The leaving (activating) groups of these monomers may easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .
Production of Commercial Monomers
“Methyl 3-(3,4-dichlorophenyl)acrylate” can be used in the production of commercial monomers . Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .
Chemical Modification of Polymers
“Methyl 3-(3,4-dichlorophenyl)acrylate” can be used in the chemical modification of polymers . The application of chemical modification to the polymers is used to prepare polymers which cannot be prepared by direct polymerization of the monomer .
Production of Acrylates
“Methyl 3-(3,4-dichlorophenyl)acrylate” can be used in the production of acrylates . Methylacrylate is produced by the reaction of esterification with methanol under acid catalysis .
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets after administration .
Result of Action
The effects would depend on the specific targets of the compound and how it alters their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(3,4-dichlorophenyl)acrylate. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
properties
IUPAC Name |
methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZLVVWECFWBY-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dichlorophenyl)acrylate |
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